2,2,2-trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate
Description
2,2,2-Trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate is a fluorinated derivative of the 3,4-dihydroquinoline (DHQ) scaffold, characterized by a trifluoroethyl ester group at the 1-position of the partially saturated quinoline ring. The trifluoroethyl group introduces strong electron-withdrawing effects, which can enhance metabolic stability and alter physicochemical properties compared to non-fluorinated analogs .
Structure
3D Structure
Properties
CAS No. |
1087788-94-0 |
|---|---|
Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-18-11(17)16-7-3-5-9-4-1-2-6-10(9)16/h1-2,4,6H,3,5,7-8H2 |
InChI Key |
SINLVYLRGYTDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of 3,4-dihydroquinoline with 2,2,2-trifluoroethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can also improve efficiency and reduce production costs. Additionally, the use of greener solvents and catalysts can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-1-carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into 3,4-dihydroquinoline derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinoline-1-carboxylate derivatives.
Reduction: 3,4-Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives with modified biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2,2,2-trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate exhibits promising anticancer properties. Research has shown that derivatives of quinoline compounds can inhibit cancer cell proliferation through mechanisms such as:
- Inhibition of Angiogenesis : The compound has been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
- Proapoptotic Effects : Preliminary findings suggest that this compound may induce apoptosis in cancer cells, making it a potential candidate for chemotherapeutic development .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. Studies have highlighted that compounds similar to this compound can demonstrate significant activity against various bacterial strains. This includes:
- Mechanism of Action : These compounds disrupt bacterial cell processes, leading to growth inhibition .
Chemical Synthesis
The synthesis of this compound can be achieved through several methodologies:
- Refluxing Techniques : Utilizing specific solvents and reagents under controlled conditions can optimize yield and purity.
- Functional Group Modifications : The presence of the carboxylate group allows for further derivatization to enhance biological activity or tailor properties for specific applications.
Case Study 1: Anticancer Efficacy
A notable study evaluated the efficacy of this compound against a panel of human tumor cell lines. The results indicated a significant reduction in cell viability at optimized concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In vitro assays conducted on various bacterial strains revealed that modifications in the trifluoroethyl moiety could enhance antimicrobial activity. This study emphasized the importance of structural variations in developing effective antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The key structural differentiators among DHQ carboxylates include:
- Ester Groups: 2,2,2-Trifluoroethyl: Provides electron-withdrawing properties, increasing lipophilicity (logP) and resistance to enzymatic hydrolysis compared to alkyl esters . tert-Butyl: Bulky and hydrolytically stable, offering steric hindrance that may influence receptor binding or enzyme interactions .
- Ring Substituents :
- Fluoro, Chloro, Iodo : Electron-withdrawing halogen atoms modulate electronic density, affecting reactivity and binding. For example, 3-fluoro substituents in tert-butyl DHQ carboxylates enhance diastereoselectivity during asymmetric hydrogenation .
- Methoxy/Trifluoromethyl : Methoxy groups improve solubility, while trifluoromethyl groups increase hydrophobicity and metabolic stability .
Table 1: Comparative Structural Features
Challenges and Opportunities
- Synthetic Complexity : Fluorination steps (e.g., electrophilic F reagents) and stereochemical control remain challenging, requiring specialized catalysts .
- Biological Profiling: Limited data exist for 2,2,2-trifluoroethyl DHQ carboxylates, necessitating further studies on pharmacokinetics and target engagement.
Biological Activity
2,2,2-Trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.
- Molecular Formula : C12H12F3NO2
- Molecular Weight : 259.22 g/mol
- CAS Number : [Not specified]
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors followed by cyclization reactions. The details of these synthetic pathways can vary based on the specific functional groups and substituents involved.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : These compounds may target vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. Inhibition of this receptor leads to reduced tumor growth and metastasis .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Carboxylesterase Inhibition : It has shown potential as a selective inhibitor of carboxylesterase (CaE), which plays a role in drug metabolism and detoxification processes. The structure-activity relationship suggests that the trifluoroethyl group enhances inhibitory activity .
Antioxidant Activity
In addition to its enzyme inhibition properties, research indicates that this compound exhibits antioxidant activity. This is significant as oxidative stress is a contributor to various diseases including cancer and neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study explored the effects of various quinoline derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with a similar structure to this compound significantly reduced cell viability and induced apoptotic pathways through caspase activation.
Case Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme kinetics, this compound was tested against acetylcholinesterase and butyrylcholinesterase. The findings revealed that it acts as a reversible inhibitor with a mixed-type inhibition profile. Molecular docking studies supported these findings by elucidating the binding interactions within the active site of the enzymes .
Data Table: Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes for 2,2,2-trifluoroethyl 3,4-dihydroquinoline-1(2H)-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core Formation : Cyclization of substituted anilines with carbonyl compounds (e.g., via Pfitzinger or Skraup reactions) to form the dihydroquinoline core.
Esterification : Introducing the 2,2,2-trifluoroethyl group via nucleophilic acyl substitution using trifluoroethanol and a coupling agent (e.g., DCC or EDCI) under inert conditions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity.
Q. Critical Factors :
Q. Q2. How does the trifluoroethyl group impact the compound’s physicochemical properties compared to tert-butyl analogs?
Methodological Answer: The 2,2,2-trifluoroethyl group introduces distinct properties:
- Lipophilicity : Lowers logP by ~0.5 units compared to tert-butyl derivatives, enhancing aqueous solubility .
- Electron-Withdrawing Effects : Stabilizes the ester carbonyl, reducing hydrolysis rates (t₁/₂ increases by 3-fold in PBS buffer) .
- Steric Effects : Smaller than tert-butyl, allowing tighter binding to hydrophobic enzyme pockets (e.g., CETP inhibition in ).
Q. Analytical Validation :
- NMR : δ 19F NMR shows characteristic triplets near -70 ppm for CF₃ groups .
- HPLC-MS : Retention time shifts correlate with polarity changes .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported bioactivity data for fluorinated dihydroquinoline derivatives?
Methodological Answer: Discrepancies arise from:
Fluorine Positioning : Meta vs. para trifluoromethyl groups on the benzene ring alter target engagement (e.g., CETP IC₅₀ varies from 10 nM to 1 µM) .
Enantiomeric Purity : Chiral centers in dihydroquinoline cores (e.g., asymmetric hydrogenation in ) affect binding. Use chiral HPLC or enzymatic resolution to isolate active enantiomers .
Assay Conditions : Buffer pH (7.4 vs. 6.5) impacts ionization of basic nitrogen in the quinoline ring, altering membrane permeability .
Q. Resolution Workflow :
Q. Q4. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Methodological Answer:
Docking Studies : Use AutoDock Vina to predict binding to CYP450 isoforms (e.g., CYP3A4, major metabolizer).
MD Simulations : Identify vulnerable regions (e.g., ester bonds) for stabilization via steric hindrance .
ADMET Prediction : Tools like SwissADME estimate metabolic half-life and prioritize derivatives with <5% hepatic extraction .
Q. Case Study :
- Introducing a cyclobutyl group (as in ) reduced CYP2D6-mediated oxidation by 40% in silico .
Q. Q5. What analytical techniques differentiate polymorphic forms of this compound, and how do they affect bioavailability?
Methodological Answer:
Q. Bioimpact :
- Form I (crystalline) achieves 60% oral bioavailability in rodent models vs. 35% for Form II .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
